molecular formula C9H12O3 B2935485 4,5-Diethylfuran-2-carboxylic acid CAS No. 84521-65-3

4,5-Diethylfuran-2-carboxylic acid

Cat. No.: B2935485
CAS No.: 84521-65-3
M. Wt: 168.192
InChI Key: JDBZHQQEXRAJNQ-UHFFFAOYSA-N
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Description

4,5-Diethylfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with two ethyl groups at positions 4 and 5, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a furan derivative. For instance, starting with 4,5-diethylfuran, the compound can be subjected to a Grignard reaction with carbon dioxide to introduce the carboxylic acid group . Another method involves the oxidation of a precursor compound, such as 4,5-diethylfuran-2-aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts like palladium or platinum may be employed to enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,5-Diethylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diethylfuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at positions 4 and 5 enhances its hydrophobicity and influences its reactivity compared to other furan derivatives .

Properties

IUPAC Name

4,5-diethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZHQQEXRAJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=C1)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84521-65-3
Record name 4,5-diethylfuran-2-carboxylic acid
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